molecular formula C14H20O9 B1597454 (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate CAS No. 7404-35-5

(4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate

Cat. No. B1597454
CAS RN: 7404-35-5
M. Wt: 332.3 g/mol
InChI Key: QZQMGQQOGJIDKJ-UHFFFAOYSA-N
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Description

(4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate , also known as Tetra-O-acetyl-L-rhamnopyranose , is a chemical compound with the molecular formula C₁₄H₂₀O₉ . It is a derivative of rhamnose, a naturally occurring sugar. The compound consists of an acetylated rhamnose unit attached to an acetate group. Rhamnose derivatives play a crucial role in various biological processes due to their involvement in cellular recognition events .


Synthesis Analysis

The synthesis of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate involves acetylating the hydroxyl groups of rhamnose. Specific synthetic methods and reagents are employed to achieve this acetylation. Researchers have explored various approaches, including chemical transformations and enzymatic reactions, to obtain this compound. Further studies are needed to optimize the synthesis process and enhance yields .


Molecular Structure Analysis

The molecular structure of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate consists of a six-membered pyranose ring (rhamnose) with three acetyl groups (tri-acetylated) and an additional acetate group. The acetyl groups are attached to the hydroxyl positions at positions 4, 5, and 6 of the rhamnose ring. The overall structure contributes to its stability and solubility properties .


Chemical Reactions Analysis

(4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate can participate in various chemical reactions, including hydrolysis, esterification, and glycosylation. These reactions are essential for its utilization in the synthesis of glycoconjugates and other bioactive compounds. Researchers have investigated its reactivity under different conditions to understand its behavior and potential applications .

properties

IUPAC Name

(4,5,6-triacetyloxy-2-methyloxan-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O9/c1-6-11(20-7(2)15)12(21-8(3)16)13(22-9(4)17)14(19-6)23-10(5)18/h6,11-14H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQMGQQOGJIDKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80947166
Record name 1,2,3,4-Tetra-O-acetyl-6-deoxyhexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80947166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate

CAS RN

7404-35-5, 24332-95-4
Record name NSC403477
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403477
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC119108
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119108
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,4-Tetra-O-acetyl-6-deoxyhexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80947166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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